molecular formula C7H9BrN2 B1523409 (S)-1-(6-Bromopyridin-3-YL)ethanamine CAS No. 1213594-37-6

(S)-1-(6-Bromopyridin-3-YL)ethanamine

Cat. No. B1523409
M. Wt: 201.06 g/mol
InChI Key: COGGCXWSBTVYEV-YFKPBYRVSA-N
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Description

“(S)-1-(6-Bromopyridin-3-YL)ethanamine” is a chemical compound with the molecular formula C7H9BrN2. It is used in various chemical reactions and has a molecular weight of 201.07 g/mol .


Molecular Structure Analysis

The molecular structure of “(S)-1-(6-Bromopyridin-3-YL)ethanamine” consists of a bromopyridinyl group attached to an ethanamine group. The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-1-(6-Bromopyridin-3-YL)ethanamine” is a liquid at room temperature. It has a molecular weight of 201.06 g/mol. The compound has one hydrogen bond donor and two hydrogen bond acceptors. It has a rotatable bond count of 1. The exact mass and monoisotopic mass of the compound are 199.99491 g/mol .

Scientific Research Applications

Anticancer Properties

Research on marine bisindole alkaloids, which share structural similarities with (S)-1-(6-Bromopyridin-3-yl)ethanamine, highlights their potential in developing anticancer therapies. Modifications to the chemical structure of these alkaloids have been shown to impact their biological activities, including apoptotic actions in cancer cell lines. The presence of bromine atoms and N-methylated bisindole scaffold in these compounds is crucial for maintaining their pro-apoptotic activity, suggesting their promise as candidates for new anticancer drugs (Burattini et al., 2022).

Coordination Chemistry and Metal Binding

Synthesis and investigation into the metal-binding properties of polybipyridine ligands derived from acyclic and macrocyclic polyamines, including those containing bromopyridine units, reveal their applications in forming complexes with various metal ions. These complexes exhibit a range of physical and chemical properties, offering potential applications in catalysis, material science, and molecular sensing (Ziessel & Lehn, 1990).

DNA Binding and Cytotoxicity

Novel gemini pyridinium surfactants, incorporating bromopyridine motifs, have been synthesized and studied for their surface activity, DNA binding capabilities, and cytotoxicity. These surfactants display low cytotoxicity and possess the ability to bind DNA, indicating their potential use in gene delivery systems and other biotechnological applications (Bhadani & Singh, 2009).

Enzyme Modulation

Compounds structurally related to (S)-1-(6-Bromopyridin-3-yl)ethanamine have been explored for their ability to modulate carcinogen metabolizing enzymes, showing that certain derivatives can induce specific enzyme activities, thereby influencing the tumor initiation process. This suggests their potential role in cancer prevention and treatment (Hamdy et al., 2010).

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds using bromopyridine derivatives for potential imaging applications demonstrates the compound's utility in medical diagnostics and research. These derivatives serve as precursors for the development of imaging agents that could aid in disease diagnosis and monitoring (Gottschaldt et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338. It is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .

properties

IUPAC Name

(1S)-1-(6-bromopyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGGCXWSBTVYEV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Bromopyridin-3-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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